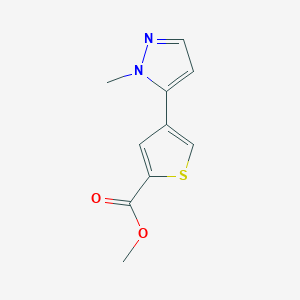

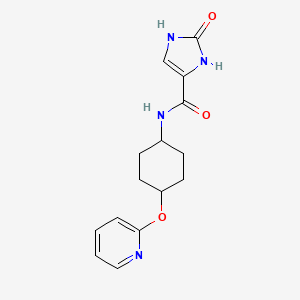

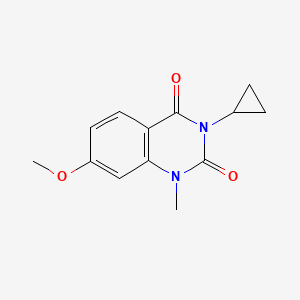

2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Modification Strategies to Reduce Metabolism

One application in scientific research involves the exploration of structural modifications to reduce metabolism mediated by aldehyde oxidase (AO). For instance, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor with significant in vivo tumor growth inhibition. However, its rapid metabolism by AO prompted research into medicinal chemistry strategies to avoid AO-mediated oxidation. Altering the heterocycle or blocking the reactive site emerged as effective strategies for reducing AO metabolism, applicable to other drug discovery programs (Linton et al., 2011).

Synthesis and Mechanistic Studies

The functionalization reactions of chemical compounds through synthesis and mechanistic studies represent another application. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine showcases the utility of these compounds in synthesizing new chemical entities. The investigation into the reaction mechanisms between these compounds adds to the understanding of chemical reactions, aiding in the development of novel synthetic methodologies (Yıldırım et al., 2005).

Antiprotozoal Drug Development

Research into the development of antiprotozoal drugs is another area of application. Quaternary 2-phenylimidazo[1,2-a]pyridinum salts were prepared and evaluated for their antiparasitic activity, focusing on derivatives with various functionalities. This work illustrates the potential for developing new therapeutic agents against parasitic infections, highlighting the importance of heterocyclic compounds in medicinal chemistry (Sundberg et al., 1990).

Photophysical Property Investigation

The preparation of 2-azaindolizines through iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides and the exploration of their photophysical properties demonstrate the application of these compounds in the study of fluorescent materials. This research contributes to the field of material science, particularly in the development of new fluorescent compounds for various applications (Shibahara et al., 2006).

Eigenschaften

IUPAC Name |

2-oxo-N-(4-pyridin-2-yloxycyclohexyl)-1,3-dihydroimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c20-14(12-9-17-15(21)19-12)18-10-4-6-11(7-5-10)22-13-3-1-2-8-16-13/h1-3,8-11H,4-7H2,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICGVKPQQJFKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CNC(=O)N2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730416.png)

![N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2730420.png)

![N-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2730423.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730425.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2730428.png)

![Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride](/img/structure/B2730430.png)

![2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2730431.png)